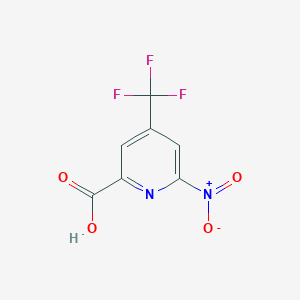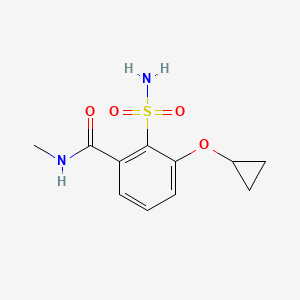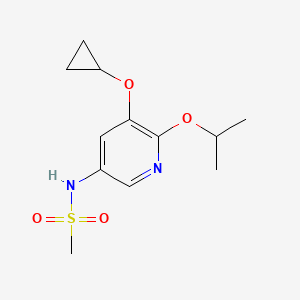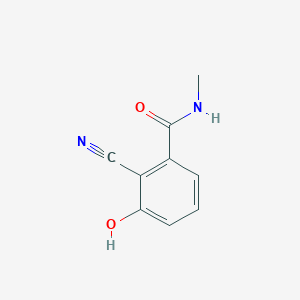![molecular formula C10H8N2O4 B14843514 [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is a chemical compound with a pyridine ring substituted with a cyano group, a methoxycarbonyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with appropriate reagents to introduce the cyano and methoxycarbonyl groups, followed by the addition of an acetic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The pyridine ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry: In organic synthesis, [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structural features can mimic natural substrates or inhibitors, providing insights into biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug candidates targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism by which [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The cyano and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Pyridylacetic acid: A related compound with a pyridine ring and an acetic acid moiety.
2-Cyano-4-pyridinecarboxylic acid: Similar structure with a cyano group and a carboxylic acid group on the pyridine ring.
6-Methoxycarbonyl-2-pyridinecarboxylic acid: Contains a methoxycarbonyl group and a carboxylic acid group on the pyridine ring.
Uniqueness: [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. This allows for specific chemical transformations and interactions that may not be achievable with similar compounds.
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
2-(2-cyano-6-methoxycarbonylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)8-3-6(4-9(13)14)2-7(5-11)12-8/h2-3H,4H2,1H3,(H,13,14) |
InChIキー |
AZOJDCWDJZMVPM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)C#N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


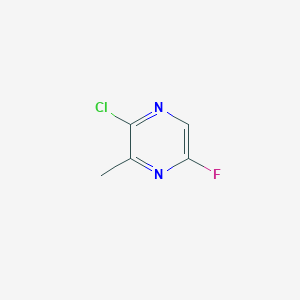


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)




![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
